molecular formula C15H12FNO B1389034 (2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 952578-08-4

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Cat. No. B1389034
CAS RN: 952578-08-4
M. Wt: 241.26 g/mol
InChI Key: PZYOMUYFYVRVAP-RMKNXTFCSA-N
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Description

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one, commonly referred to as 4-FPP, is an arylpropyl amine compound that has been studied for its potential applications in scientific research. This compound has been used in a variety of laboratory experiments, and its structure and properties have been studied in detail.

Scientific Research Applications

4-FPP has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of a number of other compounds, such as the antidepressant fluoxetine and the β-blocker propranolol. It has also been used in the synthesis of the anti-inflammatory drug ibuprofen, as well as the anticonvulsant drug phenytoin. In addition, 4-FPP has been used in the synthesis of the anti-anxiety drug alprazolam, as well as the anti-depressant drug sertraline.

Mechanism of Action

The mechanism of action of 4-FPP is not fully understood. However, it is believed to act by blocking the reuptake of serotonin and norepinephrine in the brain. This action is thought to lead to increased levels of these neurotransmitters in the brain, which can lead to improved mood and decreased anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FPP have not been extensively studied. However, it is believed to have an effect on the neurotransmitters serotonin and norepinephrine, which can lead to improved mood and decreased anxiety. In addition, 4-FPP has been shown to have an effect on the release of dopamine, which can lead to increased alertness and motivation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-FPP in laboratory experiments is its low cost and ease of synthesis. In addition, the compound is relatively stable and can be stored for extended periods of time. However, there are some limitations to using 4-FPP in laboratory experiments. For example, the compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, the compound can be toxic if not handled correctly, and can cause irritation to the skin and eyes.

Future Directions

The potential future directions of research on 4-FPP are numerous. One potential direction is to further investigate the biochemical and physiological effects of the compound. In addition, further research could be conducted to optimize the synthesis of the compound and develop more efficient synthesis methods. Another potential direction is to investigate the potential applications of the compound in medicine, such as the development of new drugs or treatments. Finally, further research could be conducted to investigate the potential environmental effects of the compound, as well as its potential toxicity.

properties

IUPAC Name

(E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10H,17H2/b9-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYOMUYFYVRVAP-RMKNXTFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=O)C=CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)C(=O)/C=C/C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(3-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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